molecular formula C12H8FNO2 B1501400 2-Fluoro-6-phenylpyridine-3-carboxylic acid CAS No. 505083-01-2

2-Fluoro-6-phenylpyridine-3-carboxylic acid

Cat. No.: B1501400
CAS No.: 505083-01-2
M. Wt: 217.2 g/mol
InChI Key: KIOCBLSWMMALPQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-phenylpyridine-3-carboxylic acid is a fluorinated pyridine derivative characterized by a fluorine substituent at position 2, a phenyl group at position 6, and a carboxylic acid moiety at position 2. This compound belongs to a class of heterocyclic aromatic molecules with applications in medicinal chemistry, agrochemicals, and materials science. The fluorine atom enhances electronic effects (e.g., electron-withdrawing properties), while the phenyl group contributes to lipophilicity and steric bulk. These features influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

2-fluoro-6-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOCBLSWMMALPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673494
Record name 2-Fluoro-6-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505083-01-2
Record name 2-Fluoro-6-phenyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505083-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Fluoro-6-phenylpyridine-3-carboxylic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features a pyridine ring substituted with a phenyl group and a carboxylic acid functional group, which enhances its reactivity and biological profile. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and comparative studies related to its biological activity.

The compound plays a crucial role in various biochemical reactions, interacting with several enzymes and proteins. It has been observed to influence metabolic pathways through enzyme inhibition or activation. The presence of the fluorine atom enhances its ability to form hydrogen bonds, which is critical for its interaction with molecular targets in biological systems.

Cellular Effects

Research indicates that this compound affects various cellular processes, including:

  • Cell Signaling Pathways : It modulates signaling pathways that are essential for maintaining cellular homeostasis.
  • Gene Expression : The compound can alter the expression of specific genes involved in metabolic processes.
  • Cellular Metabolism : It impacts overall cellular metabolism, potentially leading to changes in energy production and utilization .

The mechanism of action involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds with enzymes and receptors, modulating various biochemical pathways. This interaction can lead to significant biological effects, including cytotoxicity against cancer cells .

Structural Comparison

The structural characteristics of this compound can be compared with similar compounds:

Compound NameStructure CharacteristicsUnique Properties
This compoundPyridine ring with phenyl and carboxylic acid groupsEnhanced reactivity due to fluorine substitution
2-Fluoro-5-methylpyridine-3-carboxylic acidMethyl group instead of phenylDifferent biological activity profile
2-Chloro-5-phenylpyridine-3-carboxylic acidChlorine instead of fluorineVarying reactivity due to chlorine's properties

Biological Activity Comparison

A comparison of biological activities among related compounds reveals significant differences:

Compound NameBiological ActivityObservations
This compoundSignificant cytotoxicity against cancer cellsEnhanced by fluorine substitution
2-Fluoro-5-methylpyridine-3-carboxylic acidModerate antimicrobial activityDifferent efficacy compared to phenyl derivative
2-Chloro-5-phenylpyridine-3-carboxylic acidLower anticancer efficacyChlorine substitution reduces reactivity

Case Studies

Recent studies have highlighted the potential applications of this compound in cancer therapy. For instance, it has been shown to induce apoptosis in various cancer cell lines, demonstrating its potential as an anticancer agent. In vitro assays have confirmed its ability to disrupt critical signaling pathways involved in tumor progression .

Scientific Research Applications

Chemistry

2-Fluoro-6-phenylpyridine-3-carboxylic acid serves as a building block for synthesizing more complex fluorinated compounds. Its unique properties allow for modifications that lead to derivatives with enhanced biological activities.

Table 1: Comparison of Synthesis Methods

MethodDescriptionYield
Nucleophilic SubstitutionReaction with thioglycolic acid50%
Suzuki CouplingReaction with aryl boronic acids80%

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Its interactions with various enzymes and proteins can influence metabolic pathways, potentially leading to enzyme inhibition or activation.

Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of 2-fluoro-6-phenylpyridine derivatives against human colorectal adenocarcinoma cell lines (Caco-2 and HCT-116), significant cytotoxicity was observed. The mechanism involved binding to specific receptors, leading to conformational changes that inhibit cancer cell proliferation.

Table 2: Biological Activity Comparison

Compound NameBiological ActivityObservations
This compoundSignificant cytotoxicity against cancer cellsEnhanced by fluorine substitution
Related Compound AModerate antimicrobial activityDifferent efficacy compared to phenyl derivative
Related Compound BLower anticancer efficacyChlorine substitution reduces reactivity

Medicinal Applications

Due to its structural features, this compound is being investigated for potential therapeutic applications in treating various diseases. Its ability to interact with biological targets suggests it could lead to the development of new pharmaceuticals.

Comparison with Similar Compounds

6-Phenylnicotinic Acid (6-Phenylpyridine-3-carboxylic Acid)

  • Structure : Lacks the fluorine at position 2 but retains the phenyl group at position 6 and carboxylic acid at position 3.
  • Reduced lipophilicity due to the missing fluorine may impact membrane permeability in biological systems.
  • Applications : Used as a building block in organic synthesis and as a ligand in coordination chemistry .

6-Fluoronicotinic Acid (6-Fluoropyridine-3-carboxylic Acid)

  • Structure : Features a fluorine at position 6 and a carboxylic acid at position 3 but lacks the phenyl group at position 6.
  • The smaller size of the fluorine substituent (vs. phenyl) reduces steric hindrance, enhancing solubility in polar solvents.

6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic Acid

  • Structure : Contains a fluorine at position 2 and a bulky silyloxy-pyrrolidinyl group at position 6.
  • The tert-butyldimethylsilyl (TBS) group improves lipophilicity, favoring blood-brain barrier penetration in neurological applications.
  • Applications : Investigated in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

5-Fluoro-6-methylpyridine-2-carboxylic Acid

  • Structure : Fluorine at position 5, methyl at position 6, and carboxylic acid at position 2.
  • Key Differences :
    • The methyl group (electron-donating) counterbalances the electron-withdrawing fluorine, moderating the carboxylic acid’s acidity.
    • The methyl substituent may enhance metabolic stability compared to phenyl or hydrogen groups.
  • Applications : Intermediate in herbicide synthesis, leveraging pyridine’s stability under environmental conditions .

Comparative Analysis Table

Compound Name Substituents (Positions) Key Properties Applications References
2-Fluoro-6-phenylpyridine-3-carboxylic acid F (2), Ph (6), COOH (3) High lipophilicity, moderate acidity Drug discovery, agrochemicals
6-Phenylnicotinic acid H (2), Ph (6), COOH (3) Lower acidity, reduced steric bulk Coordination chemistry, synthesis
6-Fluoronicotinic acid F (6), H (6), COOH (3) Enhanced metabolic stability, high solubility Bioisosteric replacement in drugs
6-(3-((TBS)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid F (2), TBS-pyrrolidinyl (6), COOH (3) High lipophilicity, target specificity PROTACs, CNS-targeted therapies
5-Fluoro-6-methylpyridine-2-carboxylic acid F (5), CH₃ (6), COOH (2) Balanced acidity, environmental stability Herbicide intermediates

Research Findings and Trends

  • Electronic Effects: Fluorine at position 2 (as in the target compound) significantly increases the carboxylic acid’s acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5–5.0) due to its electron-withdrawing nature .
  • Biological Activity : Phenyl groups at position 6 enhance binding to hydrophobic pockets in enzymes, as seen in herbicidal compositions (e.g., ’s pyridinecarboxylic acid derivatives) .
  • Synthetic Utility : Fluorinated pyridines are preferred in cross-coupling reactions for pharmaceutical synthesis due to their stability and reactivity .

Preparation Methods

Electrophilic Fluorination of Dihydropyridine Precursors

One effective approach to preparing fluorinated pyridine derivatives, including 2-fluoro-substituted compounds, involves the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor® as the fluorinating agent. This method has been demonstrated to yield fluorinated 3,6-dihydropyridines, which can subsequently be converted to the corresponding pyridines by elimination of hydrogen fluoride under mild conditions.

Key Features:

  • Starting Materials: 1,2-dihydropyridines substituted appropriately to allow for phenyl and carboxylic acid groups.
  • Fluorinating Agent: Selectfluor®, a commercially available electrophilic fluorination reagent.
  • Solvent: Acetonitrile was found optimal for the fluorination step.
  • Reaction Conditions: Slow addition of Selectfluor® solution to the dihydropyridine solution under argon atmosphere at 0 °C.
  • Post-Fluorination Treatment: Storage in deuterochloroform at room temperature for 2–4 days to induce elimination of HF, yielding the fluoropyridine.

Yields and Purification:

  • Isolated yields of the fluoropyridines ranged from 72% to 91%.
  • Purification was achieved by column chromatography.
  • The process allows for the preparation of a variety of fluorinated pyridines by modifying the substituents on the dihydropyridine precursor.

Table 1: Summary of Fluorination Reaction Conditions and Yields

Parameter Details
Fluorinating Agent Selectfluor®
Solvent Acetonitrile
Temperature 0 °C during addition
Atmosphere Argon
Reaction Time Addition followed by 2–4 days storage
Yield Range 72–91%
Purification Method Column chromatography

This method provides a reliable route to introduce fluorine at the 2-position of the pyridine ring, which is critical for synthesizing 2-fluoro-6-phenylpyridine-3-carboxylic acid when combined with appropriate functionalization at the 3-position (carboxyl group) and 6-position (phenyl group).

Deoxyfluorination of Carboxylic Acids Using Pentafluoropyridine (PFP)

Another relevant strategy involves the use of pentafluoropyridine (PFP) as a mild and efficient deoxyfluorination reagent to convert carboxylic acids into acyl fluorides, which are key intermediates for further derivatization.

Key Features:

  • Reagents: Pentafluoropyridine (PFP), base (DIPEA), and the carboxylic acid substrate.
  • Mechanism: Nucleophilic aromatic substitution (S_NAr) where PFP activates the carboxylic acid, facilitating fluoride incorporation.
  • Reaction Conditions: Room temperature stirring in dry acetonitrile for 16 hours.
  • Outcome: Formation of acyl fluorides in good to excellent yields.

This methodology is particularly useful for preparing acyl fluorides from aromatic carboxylic acids such as this compound derivatives, which can then be converted to the target acid or amide derivatives.

Table 2: Deoxyfluorination Reaction Parameters

Parameter Details
Fluorinating Agent Pentafluoropyridine (PFP)
Base DIPEA
Solvent Dry acetonitrile
Temperature Room temperature
Reaction Time 16 hours
Yields Comparable to conventional methods (up to 94%)

The mildness of this method allows for the preservation of sensitive functional groups during fluorination, making it suitable for complex molecules like this compound derivatives.

Additional Considerations and Alternative Methods

  • Fluorinative C–C Bond Cleavage: Recent advances include the use of diethylaminosulfur trifluoride (DAST) derivatives to convert activated ketones to acyl fluorides via fluorinative C–C bond cleavage. This method offers a mild, fast, and scalable alternative for preparing acyl fluorides, potentially applicable to pyridine carboxylic acid derivatives if suitable ketone precursors are available.

  • Optimization Factors: Solvent choice, temperature control, reagent addition order, and atmosphere (inert gas) significantly influence yields and purity.

  • Purification: Column chromatography remains the standard for isolating pure fluorinated pyridine carboxylic acids.

Summary Table of Preparation Methods

Method Starting Material Fluorinating Agent Conditions Yield Range Notes
Electrophilic Fluorination 1,2-Dihydropyridines Selectfluor® Acetonitrile, 0 °C, argon, slow addition 72–91% Followed by HF elimination to form pyridine
Deoxyfluorination of Carboxylic Acids Carboxylic acids (aromatic) Pentafluoropyridine (PFP) Room temp, dry MeCN, DIPEA, 16 h Up to 94% Generates acyl fluorides for further reactions
Fluorinative C–C Bond Cleavage Activated ketones DAST derivatives Mild, fast, scalable Variable Alternative route to acyl fluorides

Q & A

Q. How to design a SAR study for fluorinated pyridine derivatives targeting antimicrobial activity?

  • Methodological Answer: Synthesize analogs with varying substituents (e.g., Cl, CF₃ at the 6-position). Assess minimum inhibitory concentration (MIC) against Gram+/− bacteria. Use Hammett plots to correlate electronic effects (σ values) with bioactivity. Include cytotoxicity assays (e.g., HEK293 cells) to rule off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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